7-Aminosuccinylbenzo[a]pyrene
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Overview
Description
7-Aminosuccinylbenzo[a]pyrene is a complex organic compound with the molecular formula C24H17NO3 It is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties
Mechanism of Action
Target of Action
7-Aminosuccinylbenzo[a]pyrene is a derivative of Benzo[a]pyrene (BaP), a prototypical polycyclic aromatic hydrocarbon (PAH). BaP’s primary targets include key enzymes in steroidogenesis, such as Aromatase (CYP19), which is responsible for the conversion of androgens to estrogens . This enzyme plays a crucial role in maintaining steroid homeostasis .
Mode of Action
The interaction of BaP with its targets leads to significant changes. For instance, it has been hypothesized that some adverse outcomes of early developmental exposure to BaP result from reduced Cyp19a1b activity . This suggests that this compound may interact with its targets in a similar manner, leading to changes in enzyme activity and subsequent effects on steroid homeostasis.
Biochemical Pathways
BaP influences various biochemical pathways. It has been shown to regulate lipid metabolism via the aryl hydrocarbon receptor (AhR) pathway . AhR participates in regulating lipogenesis and lipolysis . BaP also undergoes biotransformation through specific biochemical pathways, each producing specific metabolites . The interaction of these metabolites with DNA leads to the formation of lesions or adducts .
Pharmacokinetics
BaP is metabolized by cytochrome P450 (CYP P450) to a carcinogenic metabolite, which forms DNA adducts . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of BaP’s action are diverse. It has been shown to influence DNA methylation, causing either hypomethylation or hypermethylation depending on its concentrations, as well as the type of cell, tissue, and organism . BaP also damages DNA by forming adducts . These changes, along with the activation of the aryl hydrocarbon receptor (AHR), induce complex transcriptional responses in cells .
Action Environment
BaP is a ubiquitous environmental carcinogenic agent found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . Environmental factors, such as the presence of these contaminants, can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that its parent compound, benzo[a]pyrene, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzo[a]pyrene, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzo[a]pyrene, a related compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on benzo[a]pyrene have shown that its metabolic effects can vary with different dosages and over time .
Dosage Effects in Animal Models
Studies on benzo[a]pyrene have shown that its effects can vary with different dosages .
Metabolic Pathways
Benzo[a]pyrene, a related compound, has been shown to influence amino acid, carbohydrate, and lipid metabolism pathways, as well as the nucleotide metabolism pathway .
Transport and Distribution
Studies on benzo[a]pyrene have shown that it can be transported across the Pacific Ocean, suggesting that it may also be transported and distributed within biological systems .
Subcellular Localization
Benzo[a]pyrene, a related compound, has been shown to localize with a fluorescent cholesterol analog, suggesting that it may also localize in specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminosuccinylbenzo[a]pyrene typically involves multi-step organic reactions. One common method includes the nitration of benzo[a]pyrene followed by reduction to form the corresponding amine. The amine is then subjected to a succinylation reaction to introduce the succinyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or specific catalysts to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.
Scientific Research Applications
7-Aminosuccinylbenzo[a]pyrene has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound is employed in studies investigating the interaction of polycyclic aromatic hydrocarbons with biological systems, including DNA adduct formation and mutagenesis.
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis and the development of potential therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of materials with specific electronic or photophysical characteristics.
Comparison with Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
7-Hydroxybenzo[a]pyrene: A hydroxylated derivative with different biological activities.
7-Nitrobenzo[a]pyrene: A nitrated derivative used in studies of nitro-polycyclic aromatic hydrocarbons.
Uniqueness: 7-Aminosuccinylbenzo[a]pyrene is unique due to the presence of both an amino group and a succinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological molecules and makes it a valuable tool in research focused on understanding the effects of polycyclic aromatic hydrocarbons.
Properties
IUPAC Name |
4-(benzo[a]pyren-7-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c26-21(11-12-22(27)28)25-20-6-2-5-17-18-10-9-15-4-1-3-14-7-8-16(13-19(17)20)24(18)23(14)15/h1-10,13H,11-12H2,(H,25,26)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMUODXDXXPYJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5NC(=O)CCC(=O)O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652438 |
Source
|
Record name | 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-86-1 |
Source
|
Record name | 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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